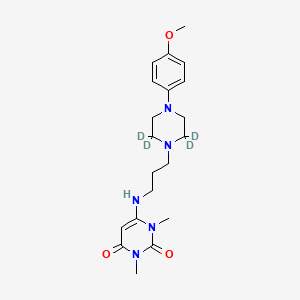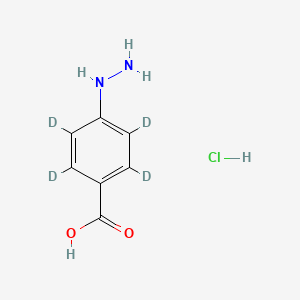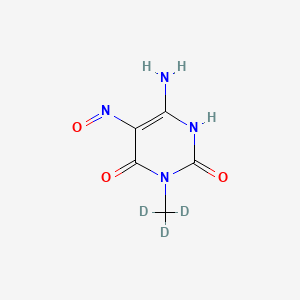
6-Amino-5-nitroso-3-methyluracil-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-nitroso-3-methyluracil-d3 is a deuterated derivative of 6-Amino-5-nitroso-3-methyluracil. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C5H3D3N4O3 and a molecular weight of 173.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitroso-3-methyluracil-d3 typically involves the incorporation of deuterium atoms into the parent compound, 6-Amino-5-nitroso-3-methyluracil. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-nitroso-3-methyluracil-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-Amino-5-nitro-3-methyluracil, while reduction may produce 6-Amino-3-methyluracil .
Aplicaciones Científicas De Investigación
6-Amino-5-nitroso-3-methyluracil-d3 is used extensively in scientific research due to its unique properties:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme interactions.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-nitroso-3-methyluracil-d3 involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The amino group allows for hydrogen bonding and interactions with nucleic acids and proteins, potentially affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1-methyl-5-nitrosouracil: Similar in structure but with a methyl group at the 1-position instead of deuterium atoms.
6-Amino-1,3-dimethyluracil: Contains additional methyl groups, affecting its reactivity and applications.
Uniqueness
6-Amino-5-nitroso-3-methyluracil-d3 is unique due to the presence of deuterium atoms, which can influence its physical and chemical properties. This isotopic labeling is particularly useful in research applications, such as tracing metabolic pathways and studying reaction mechanisms .
Propiedades
IUPAC Name |
6-amino-5-nitroso-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXLMQIDACJSU-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)N)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

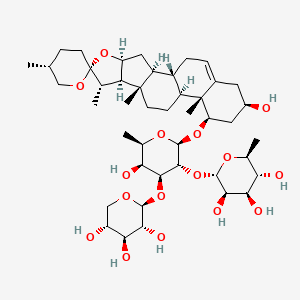

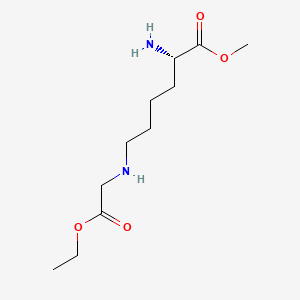


![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)
